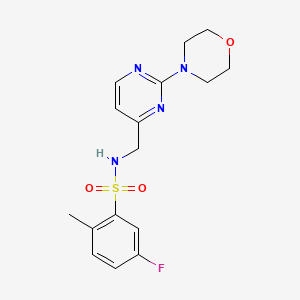
5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 319.37 g/mol
- LogP : 2.8 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 11
This compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Its design targets the inhibition of the Polo-like kinase (PLK4), which plays a critical role in cell cycle regulation and has been implicated in various cancers.
Inhibition of PLK4
Research indicates that PLK4 overexpression can lead to centriole overduplication, contributing to tumorigenesis. The compound's ability to inhibit PLK4 may provide a therapeutic avenue for treating cancers characterized by such aberrations .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
These results indicate that the compound is particularly effective against cells with FLT3 mutations, which are common in acute myeloid leukemia (AML).
In Vivo Studies
Preclinical studies have shown promising results in animal models of cancer. Administration of the compound led to significant tumor regression in xenograft models, suggesting its potential as an effective anticancer agent .
Case Studies
-
Acute Myeloid Leukemia (AML) :
A study involving patients with AML demonstrated that treatment with PLK4 inhibitors resulted in decreased tumor burden and improved survival rates. The compound showed a favorable safety profile, with minimal adverse effects reported . -
Breast Cancer :
In models of breast cancer, administration of this sulfonamide led to reduced cell proliferation and induced apoptosis in tumor cells. The mechanism was linked to the downregulation of PLK4 and associated signaling pathways .
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-15(12)25(22,23)19-11-14-4-5-18-16(20-14)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKGQNMCPMTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














